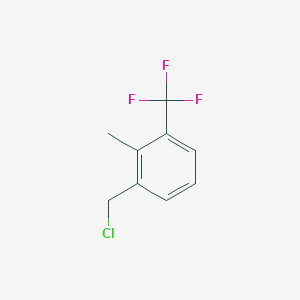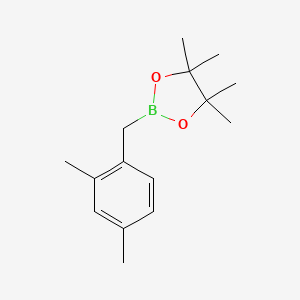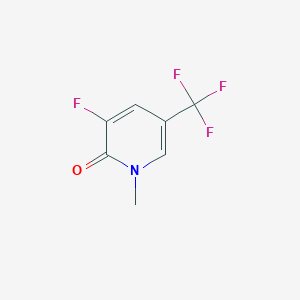![molecular formula C15H20O B13658862 3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13658862.png)
3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound that belongs to the class of benzoannulenes. This compound is characterized by a tert-butyl group attached to a benzoannulene core, which is a bicyclic structure consisting of a benzene ring fused to a cycloheptene ring. The presence of the tert-butyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a substituted benzene and a cycloheptene derivative.
Formation of the Benzoannulene Core: The benzene ring is fused to the cycloheptene ring through a series of cyclization reactions. This step often involves the use of catalysts and specific reaction conditions to ensure the formation of the desired bicyclic structure.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a substitution reaction, where a tert-butyl halide reacts with the benzoannulene core in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of 3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used in the industrial synthesis include tert-butyl chloride, bases such as sodium hydroxide, and solvents like dichloromethane.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like tert-butyl chloride and bases such as sodium hydroxide are employed.
Major Products Formed
The major products formed from these reactions include tert-butyl-substituted ketones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with lipid transport proteins and other cellular components.
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the tert-butyl group but has a different core structure.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group, but with an indole core.
Uniqueness
3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its benzoannulene core structure, which imparts distinct chemical and physical properties. The presence of the tert-butyl group further enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H20O |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
3-tert-butyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C15H20O/c1-15(2,3)12-9-8-11-6-4-5-7-14(16)13(11)10-12/h8-10H,4-7H2,1-3H3 |
Clave InChI |
VJEAUACEVLRBDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(CCCCC2=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)
![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)


![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)








